

Methiomeprazine hydrochloride CAS number and synonyms

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Compound of Interest

Compound Name: Methiomeprazine hydrochloride

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Methiomeprazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methiomeprazine hydrochloride**, a phenothiazine derivative. It covers its chemical identity, synthesis, mechanism of action, and analytical methods for its quantification.

Chemical Identity

Methiomeprazine hydrochloride is the hydrochloride salt of Methiomeprazine. Key identifiers and synonyms are summarized below.

Identifier	Value
CAS Number	14056-64-5[1]
Parent CAS Number	7009-43-0 (Methiomeprazine)[2]
Molecular Formula	C19H25ClN2S2[1]
Molecular Weight	381.0 g/mol [1]
IUPAC Name	N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin- 10-yl)propan-1-amine;hydrochloride



A comprehensive list of synonyms for **Methiomeprazine hydrochloride** is provided in the table below.

Synonym
Methiomeprazine HCI
10-(3-(Dimethylamino)-2-methylpropyl)-2-(methylthio)phenothiazine hydrochloride[1]
2-Methylthio-10-(2-methyl-3-dimethylaminopropyl)phenothiazine hydrochloride
N,N,beta-Trimethyl-2-(methylthio)-10H-phenothiazine-10-propylaminemonohydrochloride[1]
SKF 6270
RP 10584[1]
UNII-P3V14N8PKW[1]
EINECS 237-894-9[1]

Synthesis of Methiomeprazine Hydrochloride

The synthesis of **Methiomeprazine hydrochloride** involves the formation of the core phenothiazine structure followed by the attachment of the side chain and subsequent salt formation. While a specific protocol for Methiomeprazine is not readily available in open literature, a general synthetic strategy can be devised based on established methods for phenothiazine derivatives. The following proposed synthesis is a multi-step process.

Synthesis of the Phenothiazine Core

The phenothiazine core can be synthesized through various methods, including the Ullmann condensation, Smiles rearrangement, or Buchwald-Hartwig amination[3][4][5][6][7]. A common approach is the reaction of a substituted diphenylamine with sulfur. A process for the direct and regioselective functionalization of phenothiazine to introduce a methylthio group at the 2-position has also been described[8].

Proposed Synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine



A Russian patent describes a method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, a closely related compound, which can be adapted for the synthesis of Methiomeprazine[9]. The key step is the alkylation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride.

Experimental Protocol (Adapted):

- Alkylation: To a solution of 2-(methylthio)phenothiazine in a suitable solvent (e.g., toluene), a strong base such as sodium amide or a solid hydroxide (e.g., NaOH or KOH) is added[9].
 The reaction mixture is stirred, and 3-dimethylamino-2-methylpropyl chloride is added portion-wise. The reaction is then heated to reflux for several hours. The use of a phase-transfer catalyst, such as a crown ether, can improve the reaction efficiency when using a solid hydroxide[9].
- Work-up: After cooling, the reaction mixture is treated with water and an acid (e.g., p-toluenesulfonic acid) to separate the organic layer[9]. The aqueous layer is then washed with a non-polar solvent like ether and subsequently basified with a strong base (e.g., NaOH solution) to precipitate the product.
- Purification: The precipitated base is extracted with an organic solvent (e.g., ether), dried over an anhydrous salt (e.g., potassium carbonate), and the solvent is evaporated. The crude product can be further purified by distillation under reduced pressure or by recrystallization[9].

Hydrochloride Salt Formation

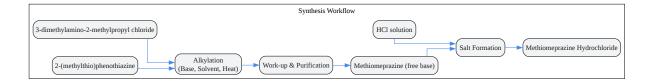
The final step involves the formation of the hydrochloride salt.

Experimental Protocol:

- The purified Methiomeprazine base is dissolved in a suitable anhydrous solvent, such as isopropanol or ether.
- A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.



• The precipitated **Methiomeprazine hydrochloride** is collected by filtration, washed with cold solvent, and dried under vacuum.



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A simplified workflow for the synthesis of **Methiomeprazine Hydrochloride**.

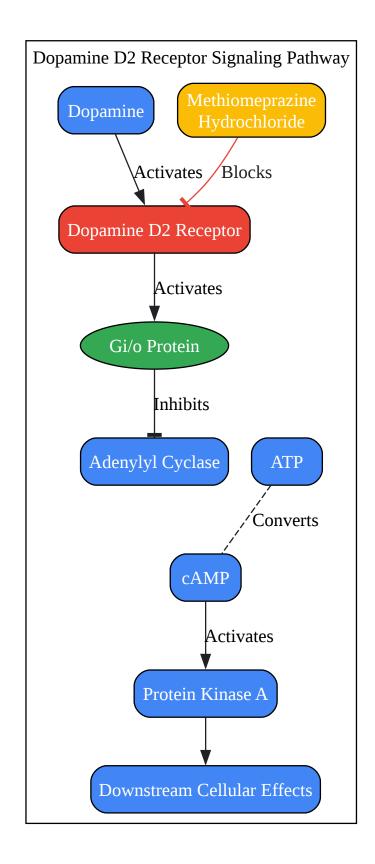
Mechanism of Action

Like other phenothiazine antipsychotics, Methiomeprazine's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain[10][11][12][13]. The blockade of these receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects[13].

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[10][12]. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. By blocking the D2 receptor, Methiomeprazine prevents this signaling cascade, thereby attenuating the effects of dopamine.





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Methiomeprazine hydrochloride blocks the dopamine D2 receptor signaling pathway.



Analytical Methods

The quantitative analysis of **Methiomeprazine hydrochloride** in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed for the determination of **Methiomeprazine hydrochloride**.

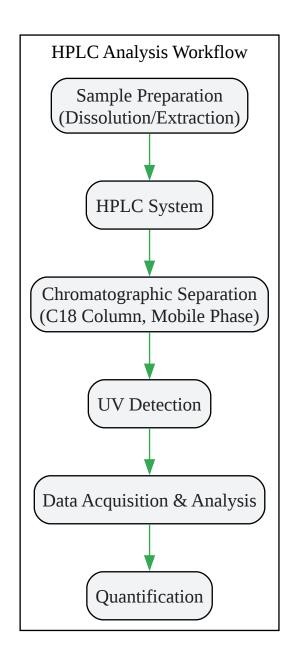
Experimental Protocol (General):

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Chromatographic Conditions:
 - Column: A C8 or C18 reversed-phase column is typically suitable[14].
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an
 aqueous buffer (e.g., phosphate buffer) is used[14]. The pH of the buffer and the ratio of
 the organic to aqueous phase should be optimized to achieve good separation and peak
 shape.
 - Flow Rate: A typical flow rate is 1.0 mL/min[14].
 - Detection: UV detection at a wavelength of maximum absorbance for Methiomeprazine (e.g., around 249 nm for a related compound) is employed[14].
- Standard and Sample Preparation:
 - Standard Solution: A stock solution of Methiomeprazine hydrochloride is prepared by accurately weighing and dissolving the reference standard in the mobile phase or a suitable solvent. Working standards are prepared by serial dilution.
 - Sample Solution: For pharmaceutical dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent, and diluted to a known concentration within the



linear range of the method. For biological samples, a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) is required to isolate the analyte from the matrix[15].

 Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ)[14][16].



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A general workflow for the HPLC analysis of Methiomeprazine Hydrochloride.

Conclusion

This technical guide provides essential information for researchers and professionals working with **Methiomeprazine hydrochloride**. The summarized data on its chemical properties, a plausible synthesis route, its established mechanism of action, and a general analytical methodology offer a solid foundation for further research and development activities. The provided diagrams visually represent the key processes, facilitating a better understanding of the synthesis and pharmacological action of this compound.

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